molecular formula C5H9BrN2O B2580717 2-bromo-1-methylcyclopropane-1-carbohydrazide CAS No. 344243-15-8

2-bromo-1-methylcyclopropane-1-carbohydrazide

Cat. No.: B2580717
CAS No.: 344243-15-8
M. Wt: 193.044
InChI Key: DWPIXGGUBDLYIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methylcyclopropane-1-carbohydrazide typically involves the reaction of 2-bromo-1-methylcyclopropane with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methylcyclopropane-1-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted cyclopropane derivatives.

    Oxidation Reactions: Formation of oxides or other oxidation products.

    Reduction Reactions: Formation of hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-1-methylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydrazide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylcyclopropane-1-carbohydrazide
  • 2-Fluoro-1-methylcyclopropane-1-carbohydrazide
  • 2-Iodo-1-methylcyclopropane-1-carbohydrazide

Uniqueness

2-Bromo-1-methylcyclopropane-1-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill .

Properties

IUPAC Name

2-bromo-1-methylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN2O/c1-5(2-3(5)6)4(9)8-7/h3H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIXGGUBDLYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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